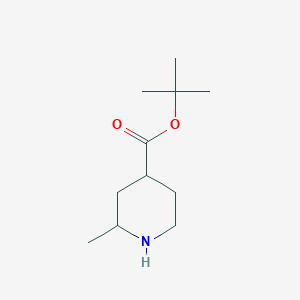

Tert-butyl 2-methylpiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of Tert-butyl 2-methylpiperidine-4-carboxylate, is a key intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method for this compound involves a series of steps, starting from 4-methylpyridinium and proceeding through SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).

Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is crucial for small molecule anticancer drugs. A synthesis method from piperidin-4-ylmethanol was developed, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4%. This compound is also involved in developing drugs for depression and cerebral ischemia treatment (Binliang Zhang et al., 2018).

Chiral Auxiliary in Peptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related to this compound, were used as chiral auxiliaries in dipeptide synthesis. This compound showed effectiveness in preparing enantiomerically pure 2-methyl-3-phenylpropanoic acid and in Michael additions with high diastereoselectivities (A. Studer et al., 1995).

Synthesis of Homochiral Amino Acid Derivatives : Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a compound structurally related to this compound, was hydroformylated to give important intermediates for the synthesis of homochiral amino acid derivatives, essential in synthesizing biologically active compounds (L. Kollár & P. Sándor, 1993).

Generation of Novel Pipecolic Acid Derivatives : Tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, a derivative, was used in a cascade of reactions leading to novel pipecolic acid derivatives, highlighting its role as an acetonyl cation equivalent under acidic conditions (N. Purkayastha et al., 2010).

properties

IUPAC Name |

tert-butyl 2-methylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-7-9(5-6-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBOJERZOWTWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)

![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)

![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)